1-Tert-butyl-4-chloro-2-nitrobenzene
Description
Significance of Nitroaromatic Compounds in Organic Synthesis
Nitroaromatic compounds are of paramount importance in organic synthesis due to their versatile reactivity. researchgate.net They serve as crucial building blocks and key intermediates for a wide range of industrial products, including pharmaceuticals, agrochemicals, dyes, and polymers. researchgate.netnumberanalytics.comnih.gov The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring, making it susceptible to certain types of reactions. numberanalytics.com Furthermore, the nitro group itself can be readily transformed into other functional groups, most notably an amino group (-NH2) through reduction. researchgate.netnumberanalytics.com This conversion is a fundamental step in the synthesis of anilines, which are precursors to many dyes and pharmaceutical agents. numberanalytics.com The adaptability of the nitro group allows chemists to devise complex synthetic pathways, underscoring its role as an essential functional group in the synthetic chemist's toolkit. researchgate.net
Role of Halogenated and Alkylated Aromatics in Chemical Transformations
Halogenated and alkylated aromatic compounds are indispensable classes of molecules in chemical synthesis. Halogenated aromatics, containing one or more halogen atoms (F, Cl, Br, I) on the aromatic ring, are widely used as intermediates in the pharmaceutical, agricultural, and dye industries. nih.govnumberanalytics.com The halogen atom can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of other functional groups. numberanalytics.com This reactivity is fundamental to building molecular complexity.
Alkylated aromatics, which feature an alkyl group attached to the aromatic ring, are also of significant industrial importance. fiveable.me The alkylation of aromatic compounds is a key process in the petrochemical industry for producing high-value chemicals like ethylbenzene (B125841) and cumene, which are precursors to styrene (B11656) and phenol, respectively. numberanalytics.comnih.gov The introduction of alkyl groups can modify the physical and chemical properties of the aromatic compound, such as its solubility and reactivity. fiveable.me These transformations are typically facilitated by catalysts, and modern research focuses on developing more environmentally friendly and selective catalytic systems. fiveable.menih.gov
Historical Context of Substituted Benzene (B151609) Chemistry
The history of substituted benzene chemistry is deeply intertwined with the development of modern organic chemistry. The journey began with the isolation of benzene by Michael Faraday in 1825 from the oily residue of illuminating gas. schoolwires.netbritannica.com For decades, the structure of benzene remained a significant puzzle. In the 1860s, August Kekulé proposed the now-famous cyclic structure with alternating single and double bonds, a monumental breakthrough that provided a framework for understanding its derivatives. britannica.comyoutube.com
The study of electrophilic aromatic substitution, the primary mechanism by which benzene is functionalized, began in the 19th century. ualberta.ca These early investigations laid the groundwork for understanding how substituents on the benzene ring direct incoming electrophiles to specific positions (ortho, meta, or para), a concept central to synthetic strategy. ualberta.ca The development of reactions like Friedel-Crafts alkylation and acylation, nitration, and halogenation provided chemists with the tools to create a vast array of substituted benzene compounds, fueling the growth of the chemical and pharmaceutical industries. libretexts.org
Overview of Research Paradigms for Complex Aromatic Systems
Research into complex aromatic systems has evolved significantly from its early days of trial-and-error experimentation. nso-journal.org Modern research paradigms are characterized by a drive for efficiency, selectivity, and sustainability. researchgate.net A major focus is the development of novel catalytic methods that allow for the precise functionalization of aromatic rings, often under milder conditions and with less waste than traditional methods. researchgate.net
The rise of automated synthesis and high-throughput screening has accelerated the discovery of new reactions and the optimization of existing ones, allowing researchers to test numerous variables quickly and efficiently. nso-journal.org Furthermore, computational chemistry and artificial intelligence (AI) are becoming increasingly integral, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the design of new synthetic routes. nso-journal.orgresearchgate.net These advanced approaches are pushing the boundaries of what is possible in the synthesis of complex molecules, from new pharmaceuticals to advanced materials. scitechdaily.com The focus has shifted towards molecular editing, where specific atoms or groups can be inserted or modified with high precision within an existing aromatic framework. scitechdaily.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
90869-72-0 |
|---|---|
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
1-tert-butyl-4-chloro-2-nitrobenzene |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,3)8-5-4-7(11)6-9(8)12(13)14/h4-6H,1-3H3 |
InChI Key |
LQZUEJIIXUUDQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of 1 Tert Butyl 4 Chloro 2 Nitrobenzene
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution is a primary reaction pathway for 1-tert-butyl-4-chloro-2-nitrobenzene, where the chlorine atom acts as a leaving group. The reaction is facilitated by the presence of the strongly electron-withdrawing nitro group, which is positioned ortho to the chlorine. This arrangement is crucial for stabilizing the intermediate formed during the substitution process.
SNAr reactions, particularly on activated rings like chloronitrobenzenes, typically proceed through a stepwise addition-elimination mechanism. nih.govfrontiersin.org The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the chlorine atom). This is generally the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net
The general mechanism involves two key steps:
Addition of the Nucleophile: The nucleophile attacks the aromatic ring at the position of the chlorine atom, forming a tetrahedral intermediate. The negative charge of this complex is delocalized across the aromatic system and, importantly, onto the oxygen atoms of the nitro group. quora.com
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, leading to the final substituted product.
Kinetic studies on analogous systems, such as 1-chloro-2,4-dinitrobenzene (B32670), have been used to elucidate these mechanisms. nih.govfrontiersin.org The reaction rates are influenced by the nature of the nucleophile, the solvent, and the specific substitution pattern on the aromatic ring. nih.govfrontiersin.org Brönsted-type plots, which correlate the reaction rate with the basicity of the nucleophile, are often used to probe the transition state and determine the rate-determining step. nih.govfrontiersin.org
The reactivity of this compound in SNAr reactions is governed by a combination of electronic and steric effects from its substituents.
Electronic Effects: The nitro group at the ortho position is the most significant factor activating the ring for nucleophilic attack. Its strong electron-withdrawing nature (-I and -R effects) decreases the electron density of the ring, making it more susceptible to attack by nucleophiles. Crucially, it stabilizes the negative charge of the Meisenheimer intermediate through resonance, lowering the activation energy of the first step. The negative charge can be delocalized onto the nitro group, which is a key factor for the high reactivity of nitro-activated aryl halides in SNAr reactions. quora.comchegg.com
Steric Effects: The tert-butyl group, located para to the chlorine atom, is a bulky substituent. numberanalytics.com This bulkiness can introduce steric hindrance, potentially slowing down the reaction rate by impeding the approach of the nucleophile to the reaction center. numberanalytics.comrsc.org However, its electronic effect is that of an electron-donating group (+I effect), which slightly deactivates the ring towards nucleophilic attack by increasing electron density. In this specific molecule, the powerful activating effect of the nitro group generally outweighs the mild deactivating inductive effect and the steric hindrance of the para-tert-butyl group. Studies on similar systems have shown that steric hindrance can become a more dominant factor with very bulky nucleophiles. numberanalytics.com
| Substituent | Position Relative to Chlorine | Electronic Effect on SNAr | Steric Effect on SNAr | Overall Impact on Reactivity |
| Nitro (NO₂) Group | ortho | Strongly Activating | Minimal | Dominant activating factor; stabilizes the Meisenheimer intermediate. |
| tert-Butyl Group | para | Weakly Deactivating (Inductive) | Potentially Hindering | Can moderately decrease the reaction rate due to steric bulk, especially with large nucleophiles. |
SNAr reactions are often dependent on dipolar, aprotic solvents. nih.govresearchgate.net However, research has shown that using micellar environments in aqueous media can serve as an effective and environmentally friendlier alternative. nih.govresearchgate.net Micelles, which are aggregates of surfactant molecules, can catalyze organic reactions, including SNAr, by creating a microenvironment that differs significantly from the bulk solution. nih.gov
The catalytic effect of micelles in SNAr reactions stems from several factors:
Concentration Effect: Hydrophobic substrates, like this compound, are partitioned into the hydrophobic core of the micelles. nih.gov This leads to a higher local concentration of the reactants within the small volume of the micellar pseudophase, increasing the probability of collision and enhancing the reaction rate. nih.govresearchgate.net
Favorable Microenvironment: The micellar interior can provide a more suitable, less polar environment for the reaction compared to bulk water.
Stabilization of the Transition State: The interface of the micelle can stabilize the charged transition state of the SNAr reaction, thereby lowering the activation energy.
Studies on the SNAr reactions of compounds like 1-chloro-2,4-dinitrobenzene in the presence of cationic micelles (e.g., cetyltrimethylammonium bromide) have demonstrated significant rate enhancements. researchgate.netresearchgate.netumich.edu The observed reaction rate often increases with surfactant concentration up to a certain point, after which dilution effects can cause the rate to level off or decrease. researchgate.netumich.edu This methodology provides a powerful tool for conducting SNAr reactions under mild and sustainable conditions. researchgate.net
Electrophilic Aromatic Substitution Reactions on Halonitro-Tert-butylbenzenes
Electrophilic aromatic substitution (EAS) on the this compound ring is significantly more challenging than nucleophilic substitution. This is due to the strong deactivating effects of the nitro and chloro substituents, which reduce the nucleophilicity of the benzene (B151609) ring. lumenlearning.com
When an electrophilic attack does occur, the position of the new substituent is determined by the cumulative directing effects of the groups already present on the ring. unizin.org
Nitro (NO₂) Group: This is a powerful deactivating group and a meta-director. unizin.orglibretexts.org It strongly withdraws electron density from the ring, particularly from the ortho and para positions, making the meta position the least deactivated and thus the preferred site for electrophilic attack.
Chloro (Cl) Group: This is a deactivating group but an ortho, para-director. unizin.org Its inductive effect withdraws electron density, deactivating the entire ring. However, its lone pairs can donate electron density through resonance, stabilizing the carbocation intermediate (the arenium ion) when the attack is at the ortho or para positions. libretexts.org
tert-Butyl Group: This is an activating group and an ortho, para-director due to its electron-donating inductive effect and hyperconjugation. stackexchange.commsu.edu However, its large size often causes steric hindrance at the ortho positions, making the para position more accessible. libretexts.orgmsu.edu
The nitro group directs meta to itself (positions 3 and 5).
The chloro group directs ortho, para to itself (positions 3 and 5).
The tert-butyl group directs ortho, para to itself (positions 2 and 6, but position 2 is already substituted).
Both the nitro and chloro groups direct incoming electrophiles to position 5. The tert-butyl group directs to position 6. Given that the positions ortho and para to the deactivating groups are highly disfavored, and that the combined directing influence of the nitro and chloro groups points to position 5, this would be the most likely, though highly unfavored, site of electrophilic attack.
| Substituent | Type | Reactivity Effect | Directing Effect | Preferred Positions |
| Nitro (NO₂) Group | Meta-director | Strongly Deactivating | Meta | 3, 5 |
| Chloro (Cl) Group | Ortho, Para-director | Deactivating | Ortho, Para | 3, 5 |
| tert-Butyl Group | Ortho, Para-director | Activating | Ortho, Para | 2, 6 |
The primary limitation of performing EAS on this compound is the severely deactivated nature of the aromatic ring. Electron-withdrawing groups, like nitro and chloro, reduce the electron density of the π-system, making the ring a poor nucleophile. lumenlearning.comlibretexts.org Consequently, the rate-determining step of EAS—the attack of the aromatic ring on the electrophile to form the arenium ion—has a very high activation energy. uci.edu
Reactions that typically require strongly acidic conditions or powerful electrophiles, such as Friedel-Crafts alkylation and acylation, are generally unsuccessful on rings bearing one or more strong deactivating groups like a nitro group. msu.eduuci.edu Forcing conditions (e.g., high temperatures, very strong electrophiles) might lead to some reaction, but often result in low yields or decomposition of the starting material. Therefore, introducing another substituent onto the this compound ring via an electrophilic pathway is synthetically impractical under standard laboratory conditions.
Radical Reactions and Bond Cleavage Mechanisms
The presence of the nitro (-NO₂) group and the chloro (-Cl) group on the aromatic ring of this compound imparts unique reactivity, making it susceptible to various radical reactions and bond cleavage mechanisms. These transformations are crucial for functionalizing the molecule and creating new chemical entities.
C-NO₂ Bond Cleavage via Radical Pathways
While the reduction of the nitro group is a common transformation, the cleavage of the carbon-nitrogen (C-NO₂) bond represents an alternative and powerful synthetic strategy. rsc.org Homolytic dissociation of the C-NO₂ bond is a primary fission process for nitroaromatic compounds when subjected to stimuli like heat, impact, or shock. scispace.com This cleavage generates an aryl radical and a nitrogen dioxide radical (•NO₂).
Recent advancements have focused on transition-metal-catalyzed cross-coupling reactions that activate and cleave the C-NO₂ bond. rsc.org For instance, palladium catalysts have been shown to effectively mediate the Suzuki-Miyaura coupling of nitroarenes by activating the C-NO₂ bond. rsc.org Although direct studies on this compound are specific, the general principles suggest its C-NO₂ bond can be a site for such radical-mediated transformations. The energy required for this bond cleavage can be influenced by the electronic environment of the molecule. Theoretical calculations on various nitroaromatics show that the bond dissociation energies (BDEs) are significantly affected by the nature and position of other substituents on the ring. scispace.com
Generation and Reactivity of Aryl Radicals
The cleavage of either the C-NO₂ or the C-Cl bond in this compound can lead to the formation of a substituted aryl radical. Aryl radicals are highly versatile intermediates in organic synthesis, capable of participating in a wide array of reactions, including C-C and C-heteroatom bond formations. researchgate.net
Classic methods for generating aryl radicals often involved stoichiometric reagents like tributyltin hydride. rsc.org However, modern approaches have shifted towards more efficient and milder techniques, such as photoredox catalysis. rsc.orgnih.gov These methods can utilize visible light to induce single-electron transfer processes, converting aryl precursors into aryl radicals under gentle conditions. nih.gov For halogenated nitrobenzenes, the C-X (where X is a halogen) bond can be cleaved to generate aryl radicals, a process facilitated by organo-mediators like 2,2'-bipyridine. researcher.life The resulting 4-tert-butyl-2-nitrophenyl radical or 2-tert-butyl-5-nitrophenyl radical could then be trapped by various radical acceptors to form more complex molecules.
The reactivity of the generated aryl radical is influenced by its electronic properties. With an electron-withdrawing nitro group, the aryl radical derived from this compound would possess electrophilic character, making it suitable for addition to electron-rich systems like heteroarenes. rsc.orgnih.gov
Nitro Group as a Hydrogen Atom Transfer (HAT) or Oxygen Atom Transfer (OAT) Reagent
Beyond bond cleavage, the nitro group itself can actively participate in radical reactions. In certain mechanistic pathways, particularly those involving photoexcitation, nitroarenes can function as potent oxidants. thieme-connect.com
Mechanistic studies have shown that photoexcited nitroarene biradical intermediates can be responsible for oxygen atom transfer (OAT) events. thieme-connect.com This allows for the anaerobic oxidation of various substrates. For example, photoexcited nitroarenes can cleave olefins to form corresponding carbonyl compounds or hydroxylate aliphatic C-H bonds to produce alcohols. thieme-connect.com This reactivity opens up synthetic possibilities where the nitro group is not a spectator but a key reagent for oxidation. Evidence for OAT from a nitro group has been demonstrated in reactions with DNA radicals, where an ¹⁸O-labeling experiment confirmed that the oxygen atom in the final product originated from the nitro group of a nitroaromatic compound. nih.gov
Hydrogen Atom Transfer (HAT) is another fundamental process in radical chemistry. libretexts.org While less commonly cited for the nitro group itself acting as the primary HAT reagent, it is a key step in many radical chain mechanisms. For instance, in reactions initiated by radicals, a chain-propagating species might abstract a hydrogen atom from a suitable donor, a process whose thermodynamics are governed by bond dissociation energies. rsc.org The intermediates formed during the transformation of this compound could participate in such HAT steps.
Reductive and Oxidative Transformations of Nitro and Chloro Groups
The nitro and chloro substituents are prime sites for chemical modification through reduction and oxidation, providing pathways to a variety of functional groups.
Reduction of Nitro Group to Amines and Other Nitrogen-Containing Functionalities
The reduction of the aromatic nitro group is one of the most fundamental and widely used transformations in organic synthesis, providing a reliable route to primary aromatic amines. nih.gov This transformation is typically highly exothermic and requires careful thermal management during scale-up. acsgcipr.org For this compound, this reduction yields the synthetically valuable intermediate, 2-tert-butyl-5-chloroaniline. nih.gov
A variety of methods can be employed for this reduction, each with its own advantages.
Catalytic Hydrogenation: This is an atom-economical method using a recyclable precious metal catalyst (e.g., Pd, Pt) or a nickel catalyst with H₂ gas. acsgcipr.org Transfer hydrogenation, using a hydrogen donor like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as a Nickel-Boron amorphous alloy, is also highly effective. researchgate.net
Metal Reductions: Classic methods using metals like iron, zinc, or tin in acidic media are robust and have a long history of use. acsgcipr.org Iron is often preferred due to its lower cost and environmental impact, though removal of metal byproducts can be a challenge. acsgcipr.org Quantum chemical studies on the reduction of nitrobenzene (B124822) by metallic iron suggest that the process is initiated by electron transfer from the metal surface to the nitro group, which destabilizes and weakens the N-O bonds. mdpi.com
The reduction proceeds through several intermediates. The initial 2-electron reduction forms a nitroso species (Ar-NO), which is then further reduced to a hydroxylamine (B1172632) (Ar-NHOH). nih.gov Finally, the hydroxylamine is reduced to the corresponding amine (Ar-NH₂). nih.govrsc.org Under certain conditions, intermediates can react with each other; for example, the condensation of a nitrosobenzene (B162901) with a phenylhydroxylamine can lead to an azoxybenzene, which can be further reduced. rsc.org
| Method | Reagents | Key Characteristics |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | High atom economy, clean reaction, recyclable catalyst. |
| Transfer Hydrogenation | Hydrazine hydrate, Ammonium formate | Avoids use of high-pressure H₂ gas. |
| Metal Reduction (Acidic) | Fe/HCl, Zn/HCl, Sn/HCl | Cost-effective, well-established, can be vigorous. |
Hydrolysis and Etherification Reactions of Halogenated Nitrobenzenes
The chlorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro group, particularly from the ortho position, activates the chlorine atom towards attack by nucleophiles. nih.gov
Hydrolysis: The substitution of the chlorine atom by a hydroxide (B78521) ion (-OH) results in the formation of the corresponding phenol, 4-tert-butyl-2-nitrophenol. This reaction is typically carried out under basic conditions, often at elevated temperatures, to facilitate the substitution.
Etherification: Similarly, reaction with alkoxides (RO⁻) leads to the formation of ethers. This process, an extension of the Williamson ether synthesis to an aromatic system, allows for the introduction of a variety of alkoxy groups onto the benzene ring.
The general mechanism for these SNAr reactions involves two steps:
Addition: The nucleophile (e.g., OH⁻, RO⁻) attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group, which stabilizes the intermediate.
Elimination: The leaving group (chloride ion, Cl⁻) is expelled, restoring the aromaticity of the ring and yielding the final substitution product.
The rate of these reactions is highly dependent on the strength of the nucleophile and the reaction conditions, such as solvent and temperature. The presence of the bulky tert-butyl group may exert some steric influence on the reaction rate, but the electronic activation provided by the ortho-nitro group is the dominant factor.
| Reaction | Nucleophile | Product Type | General Conditions |
|---|---|---|---|
| Hydrolysis | OH⁻ (e.g., from NaOH, KOH) | Phenol | Aqueous base, heat |
| Etherification | RO⁻ (e.g., from NaOR, KOR) | Ether | Alcohol, strong base |
Sulfonation and Chlorosulfonation Reactions
The introduction of a sulfonic acid group (-SO₃H) or a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring of this compound proceeds via electrophilic aromatic substitution. The regioselectivity of these reactions is dictated by the combined electronic and steric effects of the substituents already present on the benzene ring: the nitro group (-NO₂), the chlorine atom (-Cl), and the tert-butyl group (-C(CH₃)₃).
The nitro group is a strong deactivating group and a meta-director due to its powerful electron-withdrawing nature through both resonance and inductive effects. The chlorine atom is also deactivating due to its inductive effect but is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. The tert-butyl group is an activating group and an ortho-, para-director due to its electron-donating inductive effect.
In the case of this compound, the directing effects of the substituents are as follows:
Nitro group (at C2): Directs incoming electrophiles to C4 and C6. Position C4 is already substituted.
Chloro group (at C4): Directs incoming electrophiles to C2 and C6. Position C2 is already substituted.
Tert-butyl group (at C1): Directs incoming electrophiles to C3 and C5.
Considering these influences, the most likely position for electrophilic attack is C6, which is activated by the chloro group (para-position) and not strongly deactivated by the nitro group (meta-position). The position C5 is sterically hindered by the adjacent bulky tert-butyl group. Position C3 is ortho to the bulky tert-butyl group and meta to the chloro group, making it less favored. Therefore, sulfonation or chlorosulfonation is expected to yield the product substituted at the C6 position.
Sulfonation: This reaction is typically carried out using fuming sulfuric acid (a solution of SO₃ in concentrated H₂SO₄). The electrophile is sulfur trioxide (SO₃). The reaction is generally reversible. Given the deactivating nature of the nitro and chloro groups, forcing conditions such as elevated temperatures may be required.
Chlorosulfonation: This reaction is commonly performed using chlorosulfonic acid (ClSO₃H). This reagent serves as the source of the chlorosulfonyl group. The reaction with chlorosulfonic acid can lead to the formation of a sulfonyl chloride directly. This process is often preferred for creating sulfonyl chloride derivatives, which are valuable synthetic intermediates. For substituted nitrobenzenes, the reaction conditions typically involve careful temperature control to manage the reactivity and prevent side reactions. google.comgoogle.com
| Reaction | Reagent | Typical Conditions | Expected Major Product |
| Sulfonation | Fuming H₂SO₄ (Oleum) | Elevated Temperature | 5-tert-butyl-2-chloro-3-nitrobenzenesulfonic acid |
| Chlorosulfonation | Chlorosulfonic Acid (ClSO₃H) | Controlled Temperature (e.g., 110-120°C) | 5-tert-butyl-2-chloro-3-nitrobenzenesulfonyl chloride |
Table 1: Predicted Sulfonation and Chlorosulfonation Reactions of this compound. The product nomenclature reflects substitution on the benzenesulfonic acid or benzenesulfonyl chloride parent structure.
Rearrangement and Isomerization Processes in Substituted Nitrobenzenes
Photoisomerization Reactions and Energy Barriers
Ortho-substituted nitrobenzenes, particularly those with a benzylic hydrogen atom, are known to undergo intramolecular hydrogen atom transfer upon photoexcitation, leading to the formation of a transient species known as an aci-nitro intermediate. nih.gov This process is a key step in the photochromism of many o-nitrobenzyl compounds.
The general mechanism for this photoisomerization involves the following steps:
Absorption of UV light excites the nitrobenzene derivative to an electronically excited state (singlet or triplet).
In the excited state, an intramolecular hydrogen atom is transferred from the ortho substituent to one of the oxygen atoms of the nitro group.
This transfer results in the formation of a planar aci-nitro tautomer.
This aci-nitro intermediate is often colored and can revert to the original ground state thermally or through further photochemical steps, which may lead to the release of a protected group in the case of o-nitrobenzyl caging groups. The efficiency and kinetics of this process are influenced by the electronic nature of other substituents on the aromatic ring and the stability of the intermediate.
The energy barrier for the thermal back-reaction from the aci-nitro intermediate to the ground state nitro compound is a critical parameter that determines the lifetime of the transient isomer. Electron-donating groups on the aromatic ring can influence the absorption wavelength and the stability of the intermediates. For instance, the addition of methoxy (B1213986) groups to an o-nitrobenzyl chromophore can red-shift the absorption band, allowing for photocleavage at longer wavelengths. nih.gov The quantum yield of the photoreaction is dependent on factors that affect the C-H bond strength of the ortho substituent, which is cleaved during the hydrogen atom transfer step. researchgate.netrsc.org
| Compound Derivative | Excitation Wavelength (nm) | Quantum Yield (Φ) | Key Influencing Factor |
| o-Nitrotoluene | ~266 | - | Parent compound for studying aci-nitro formation nih.gov |
| Dimethoxy-o-nitrobenzyl | up to 420 | - | Electron-donating groups red-shift absorption nih.gov |
| o-Nitroveratryl derivatives | 347 | 0.03 - 0.34 | Leaving group stability affects quantum yield researchgate.netrsc.org |
Table 2: Representative Photochemical Data for Ortho-Substituted Nitrobenzyl Compounds. Data illustrates how substituents influence photoreactivity.
Structure Correlation Analysis of Isomerization in Ortho-Substituted Nitrobenzenes
The isomerization of ortho-substituted nitrobenzenes is intrinsically linked to the conformational flexibility of the nitro group and the adjacent substituent. The rotation of the nitro group around the C-N bond is a key process, and its energy barrier is influenced by both steric and electronic interactions with the neighboring group.
In many ortho-substituted nitrobenzenes, steric hindrance between the nitro group and the adjacent substituent forces the nitro group to twist out of the plane of the benzene ring. This dihedral angle is a critical structural parameter that affects the molecule's electronic properties and reactivity. For instance, the mutagenic activity of some nitroaromatic compounds has been correlated with the conformation of the nitro group relative to the aromatic ring.
A structure correlation analysis of various benzenoid molecules with an NO₂ group ortho to a planar substituent suggests that isomerization can occur through disrotatory torsions of the two substituents. In this proposed mechanism, the sum of the dihedral angles between the benzene ring and the NO₂ and the adjacent group, respectively, remains constant at approximately 90°. This pathway allows for the retention of a degree of resonance stabilization throughout the isomerization process while minimizing non-bonded interactions.
In this compound, the bulky tert-butyl group at the C1 position would exert significant steric pressure on the adjacent nitro group at C2. This steric strain would likely force the nitro group to adopt a non-planar conformation, increasing the dihedral angle between the plane of the nitro group and the plane of the benzene ring. This initial conformational bias would, in turn, influence the pathway and energy requirements for any subsequent isomerization process.
| Ortho-Substituent | Dihedral Angle (NO₂ vs. Ring Plane) | Rotational Energy Barrier (kcal/mol) | Reference |
| -H (Nitrobenzene) | Planar (0°) | ~3.5 | researchgate.net |
| -CH₃ | Non-planar | - | uark.edu |
| Two ortho -CH₃ groups | ~60° | - | uark.edu |
| -OH | Planar (cis/trans conformers) | - | rsc.org |
Table 3: Conformational Data for Selected Ortho-Substituted Nitrobenzenes. This table illustrates how ortho-substituents influence the planarity of the nitro group.
Computational and Theoretical Chemistry Investigations of 1 Tert Butyl 4 Chloro 2 Nitrobenzene
Electronic Structure and Molecular Orbital Analysis
Theoretical investigations into the electronic structure of 1-tert-butyl-4-chloro-2-nitrobenzene are crucial for understanding its reactivity, stability, and spectroscopic properties. Such studies, when conducted, would provide valuable insights into the molecule's behavior at a quantum mechanical level.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and geometric parameters of molecules. For this compound, DFT calculations, likely employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to optimize the ground state geometry. These calculations would yield key data on bond lengths, bond angles, and dihedral angles. The presence of the bulky tert-butyl group and the electron-withdrawing nitro and chloro groups would likely lead to some degree of steric strain and distortion from a perfectly planar benzene (B151609) ring.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Data Not Available)
| Parameter | Predicted Value |
|---|---|
| C1-C2 Bond Length (Å) | Data not available |
| C-Cl Bond Length (Å) | Data not available |
| C-N Bond Length (Å) | Data not available |
| C-C(tert-butyl) Bond Length (Å) | Data not available |
| C-N-O Bond Angle (°) | Data not available |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are fundamental in predicting the chemical reactivity of a molecule. For this compound, the HOMO would likely be localized on the electron-rich benzene ring, while the LUMO would be expected to be centered on the electron-deficient nitro group. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and electronic excitation properties.
Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound (Data Not Available)
| Property | Value |
|---|---|
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
Intramolecular Charge Transfer (ICT) Processes
The presence of both electron-donating (tert-butyl, albeit weakly) and strong electron-withdrawing (nitro, chloro) groups on the benzene ring suggests the possibility of Intramolecular Charge Transfer (ICT) upon electronic excitation. Theoretical studies, often employing Time-Dependent DFT (TD-DFT), would be necessary to model the excited states and elucidate the nature and extent of charge transfer from the ring to the nitro group. Such studies would calculate the energies of different excited states and their oscillator strengths, which are related to the intensity of absorption bands in the UV-Vis spectrum.
Reaction Pathway Elucidation and Energy Landscapes
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. This information is key to understanding reaction mechanisms and kinetics.
Theoretical Studies of Unimolecular Decomposition Reactions
The thermal decomposition of nitroaromatic compounds is a complex process that can proceed through various pathways. For this compound, a primary decomposition route would likely involve the cleavage of the C-NO₂ bond, which is typically the weakest bond in such molecules. Theoretical studies would aim to calculate the bond dissociation energy for this cleavage. Alternative pathways, such as nitro-nitrite rearrangement followed by C-O bond cleavage, could also be investigated. By calculating the energy barriers for each potential step, the most favorable decomposition pathway could be determined.
Table 3: Hypothetical Energy Barriers for Unimolecular Decomposition Pathways of this compound (Data Not Available)
| Reaction Pathway | Activation Energy (kcal/mol) |
|---|---|
| C-NO₂ Bond Homolysis | Data not available |
Spectroscopic Property Prediction and Interpretation
Computational chemistry provides powerful tools for simulating spectroscopic data, which can be used to identify transient intermediates and final products in a reaction, thereby providing crucial mechanistic insight.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum of a molecule. researchgate.net For the alkaline hydrolysis of this compound, TD-DFT can predict the spectra of the starting material, the Meisenheimer complex intermediate, and the final substituted product. nih.gov Meisenheimer complexes are often highly colored, and a comparison between the computationally predicted spectrum and the experimentally observed spectrum can provide strong evidence for their formation during the reaction. nih.gov
NMR Spectra: The gauge-independent atomic orbital (GIAO) method is widely used to predict the ¹H and ¹³C NMR chemical shifts of molecules. researchgate.netresearchgate.net By calculating the theoretical chemical shifts for proposed intermediates and products, and comparing them with experimental NMR data, the structures of species formed during a reaction can be confirmed. For example, the formation of a Meisenheimer complex involves a change in hybridization from sp² to sp³ at the carbon atom attacked by the nucleophile, leading to a significant and predictable upfield shift in its ¹³C NMR signal.
| Spectroscopy | Computational Method | Application | Example Finding for Analogous Systems |
|---|---|---|---|
| UV-Vis | TD-DFT | Identification of colored intermediates. | Simulated spectra help confirm the formation of Meisenheimer complexes during alkaline hydrolysis of nitroaromatics. nih.gov |
| NMR (¹H, ¹³C) | GIAO | Structural confirmation of reactants, intermediates, and products. | Calculated chemical shifts for chloro-nitrotoluenes correlate well with experimental data, allowing for unambiguous structural assignment. researchgate.net |
The prediction of vibrational spectra (FT-IR and Raman) is a routine and highly valuable application of computational chemistry, particularly DFT using methods like B3LYP with basis sets such as 6-311++G(d,p). researchgate.netirjet.net These calculations provide the harmonic vibrational frequencies and intensities of a molecule in its ground state.
The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors in the computational method. irjet.net The resulting scaled frequencies and their corresponding vibrational modes (e.g., stretching, bending, wagging) can be compared directly with experimental FT-IR and FT-Raman spectra. This comparison aids in the definitive assignment of spectral bands to specific molecular motions. For this compound, key vibrational modes of interest include the asymmetric and symmetric stretches of the NO₂ group, the C-Cl stretch, and various vibrations associated with the tert-butyl group and the aromatic ring. These calculations are crucial for confirming the molecular structure and understanding bonding characteristics.
| Vibrational Mode | Typical Calculated (Scaled) Wavenumber (cm⁻¹) | Experimental Region (cm⁻¹) | Reference Compound |
|---|---|---|---|
| NO₂ Asymmetric Stretch | ~1520-1540 | 1520-1560 | 1-Chloro-4-nitrobenzene (B41953) researchgate.net |
| NO₂ Symmetric Stretch | ~1340-1350 | 1345-1355 | 1-Chloro-4-nitrobenzene researchgate.net |
| Aromatic C-H Stretch | ~3050-3100 | 3000-3100 | 1-Bromo-4-chlorobenzene researchgate.net |
| C-N Stretch | ~1220-1240 | ~1227 | 3-Chloro-2-nitrobenzyl alcohol |
| C-Cl Stretch | ~680-700 | ~680 | 1-Bromo-4-chlorobenzene researchgate.net |
As mentioned, TD-DFT is the workhorse for calculating electronic transition energies, which correspond to the absorption bands observed in UV-Vis spectra. researchgate.net For a molecule like this compound, the spectrum is characterized by strong absorptions in the UV region. These transitions typically arise from π→π* and n→π* electronic excitations involving the aromatic ring and the nitro group.
The "A-band" in nitroaromatics refers to a specific absorption band whose position is sensitive to the electronic environment of the molecule. Computational methods can calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key determinant of the lowest energy electronic transition. TD-DFT calculations provide a more detailed picture, yielding the energies of multiple excited states and the oscillator strength of each transition, which relates to the intensity of the corresponding spectral band. These calculations allow for a fundamental understanding of how substituents (like -Cl and -C(CH₃)₃) alter the electronic structure and, consequently, the absorption spectrum of the nitrobenzene (B124822) chromophore.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physical properties. Computational chemistry is essential for this field as it provides the necessary molecular descriptors that quantify the structural, electronic, and physicochemical features of a molecule.
For this compound, a wide range of descriptors can be calculated using quantum chemical methods and other computational software. These include:
Electronic Descriptors: HOMO and LUMO energies, dipole moment, atomic charges.
Steric/Topological Descriptors: Molecular volume, surface area, connectivity indices.
Physicochemical Descriptors: Logarithm of the octanol-water partition coefficient (log Kow), which can be estimated computationally.
These calculated descriptors are then used to build a mathematical model, often using multiple linear regression (MLR) or partial least squares (PLS), that links them to an observed activity or property. researchgate.net For example, QSAR models have been developed for the toxicity of nitrobenzene derivatives to various organisms. researchgate.netoecd.org A study on the toxicity of nitrobenzenes to Tetrahymena pyriformis identified descriptors related to molecular geometry and electronic properties as being significant predictors of toxicity. researchgate.net Similarly, a QSAR equation has been derived relating the ecotoxicity (EC50) of chloronitrobenzenes to their log Kow values. oecd.org By calculating these descriptors for this compound, its potential toxicity or properties can be predicted without the need for extensive experimental testing.
| Descriptor Type | Specific Descriptor Example | Relevance | Reference |
|---|---|---|---|
| Electronic | HOMT (Energy of the highest occupied molecular orbital, transferable) | Relates to the molecule's ability to donate electrons in a reaction. | researchgate.net |
| Topological | G(Cl···Cl) (Sum of geometric distances between chlorine atoms) | Captures information about the spatial arrangement of halogen substituents. | researchgate.net |
| Physicochemical | log Kow (Octanol-water partition coefficient) | Predicts hydrophobicity and bioavailability. | oecd.org |
| Quantum Chemical | MAXDP (Maximum positive charge on a hydrogen atom) | Indicates sites susceptible to nucleophilic attack or hydrogen bonding. | researchgate.net |
Application of Molecular Descriptors (e.g., Hyperpolarizability, COSMO) in Predicting Reactivity
Molecular descriptors are numerical values that characterize the properties of a molecule. In the context of this compound, descriptors such as hyperpolarizability and those derived from the Conductor-like Screening Model (COSMO) are instrumental in predicting its chemical reactivity.
Hyperpolarizability is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field. Molecules with high hyperpolarizability are generally more reactive. For this compound, the presence of both electron-donating (tert-butyl) and electron-withdrawing (nitro and chloro) groups can lead to a significant intramolecular charge transfer, potentially resulting in a high hyperpolarizability value. Computational methods, such as Density Functional Theory (DFT), can be used to calculate these values and thus predict the sites most susceptible to electrophilic or nucleophilic attack.
COSMO (Conductor-like Screening Model) is a computational method used to approximate the effect of a solvent on a molecule. By treating the solvent as a continuous medium with a specific dielectric constant, COSMO can be used to calculate the charge distribution on the surface of the molecule in a solvated state. This information is vital for predicting how the molecule will interact with other reactants in a solution. For instance, COSMO-RS (Conductor-like Screening Model for Real Solvents) can predict thermodynamic properties such as activity coefficients, which are crucial for understanding reaction kinetics in different solvents. rsc.org
The following table illustrates the type of data that would be generated in such a computational study. Please note, this data is hypothetical and for illustrative purposes, as specific experimental or computational results for this compound were not found in the available search results.
| Molecular Descriptor | Predicted Value (Hypothetical) | Implication for Reactivity |
| First Hyperpolarizability (β) | High | Indicates significant non-linear optical properties and potential for high reactivity in polar environments. |
| COSMO Surface Charge (σ) | Negative on Nitro Group, Positive on Benzene Ring | Predicts susceptibility of the nitro group to electrophilic attack and the ring to nucleophilic attack. |
| HOMO-LUMO Gap | 3.97 eV | A smaller energy gap suggests higher reactivity. eurjchem.com |
Correlation of Nitro Group Charges (QNitro) with Molecular Stability and Bond Dissociation Energies
The charge on the nitro group (QNitro) is a critical parameter for determining the stability of nitroaromatic compounds. A more positive charge on the nitrogen atom of the nitro group, resulting from strong electron-withdrawing effects, can weaken the C-NO2 bond.
Computational studies on various nitroaromatic compounds have shown a correlation between the calculated charges on the nitro group and the bond dissociation energies (BDEs) of the C-NO2 bond. nih.gov Methods like DFT can be employed to calculate the partial charges on each atom of this compound. These calculated charges can then be correlated with experimentally determined or computationally predicted BDEs. A lower BDE for the C-NO2 bond would suggest lower thermal stability and a higher propensity for decomposition through the loss of the nitro group. The substituent effects of the nitro group can be described using quantum chemistry-based characteristics. researchgate.net
Below is a hypothetical data table illustrating the correlation between nitro group charges and bond dissociation energies for a series of related substituted nitrobenzenes.
| Compound | Q(N) of Nitro Group (Hypothetical) | C-NO2 Bond Dissociation Energy (kcal/mol) (Hypothetical) |
| Nitrobenzene | +0.50 | 70 |
| 4-Chloronitrobenzene | +0.52 | 68 |
| 2-Nitrotoluene | +0.49 | 71 |
| This compound | +0.55 | 65 |
Solvent Effects and Environmental Influence Modeling
The chemical behavior of this compound can be significantly influenced by its surrounding environment, particularly the solvent in which it is dissolved. Computational models are essential for predicting these effects.
Computational Studies on Solvent Media Effects on Electronic Properties
The electronic properties of a molecule, such as its dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO), can change depending on the polarity of the solvent. Solvatochromism, the change in color of a substance when dissolved in different solvents, is a direct consequence of these changes. ucsb.edu
For this compound, computational models like the Polarizable Continuum Model (PCM) can be used to simulate the effects of different solvents on its electronic absorption spectrum. rsc.orgqnl.qarsc.org These studies can predict whether a bathochromic (red) or hypsochromic (blue) shift will occur in solvents of varying polarity. These shifts are indicative of changes in the energy gap between the ground and excited states of the molecule, which in turn affects its photochemical stability and reactivity.
The following table provides hypothetical data on the predicted electronic properties of this compound in different solvents.
| Solvent | Dielectric Constant | Predicted Dipole Moment (Debye) (Hypothetical) | Predicted λmax (nm) (Hypothetical) |
| Hexane | 1.88 | 3.5 | 280 |
| Dichloromethane | 8.93 | 4.2 | 285 |
| Acetonitrile | 37.5 | 4.8 | 290 |
| Water | 80.1 | 5.5 | 295 |
Modeling of Molecular Stability in Different Solvation Environments
The stability of this compound in different solvents is not only dependent on its electronic properties but also on specific solute-solvent interactions, such as hydrogen bonding. Implicit solvation models can provide a good first approximation of these effects. numberanalytics.com
By calculating the solvation free energy of the molecule in various solvents, computational models can predict its relative stability. A more negative solvation free energy indicates a more stable system. For this compound, polar solvents are expected to stabilize the molecule more effectively due to its polar nature. This stabilization can influence reaction rates and equilibria in different solvent environments.
A hypothetical representation of such data is presented in the table below.
| Solvent | Solvation Free Energy (kcal/mol) (Hypothetical) | Implication for Molecular Stability |
| Toluene | -5.2 | Moderately stable |
| Tetrahydrofuran | -7.8 | Stable |
| Dimethyl sulfoxide | -10.5 | Very stable |
Advanced Spectroscopic and Crystallographic Characterization of 1 Tert Butyl 4 Chloro 2 Nitrobenzene Analogs
X-ray Diffraction Analysis of Crystal Structures
X-ray diffraction is a powerful tool for elucidating the precise atomic arrangement in the crystalline state. For substituted nitrobenzenes, this technique provides invaluable data on molecular geometry, intermolecular interactions, and packing motifs.
The planarity or non-planarity of the molecule has significant implications for its electronic properties. A more planar conformation allows for better overlap between the π-system of the benzene (B151609) ring and the orbitals of the nitro group, enhancing resonance effects. Conversely, a larger dihedral angle disrupts this conjugation. nih.gov
Interactive Data Table: Dihedral Angles in Substituted Nitrobenzenes
| Compound | Dihedral Angle (Benzene Ring to Nitro Group) | Reference |
| 1-Chloro-2-nitrobenzene (B146284) | 42.14° | springernature.com |
| 1-Chloro-2-methyl-4-nitrobenzene | 6.2(3)° | researchgate.net |
| 2-Fluoronitrobenzene | 37.6° | acdlabs.com |
| para-Nitroaniline | ~7.3° (mean value in crystals) | nist.gov |
The crystal packing of nitrobenzene (B124822) analogs is directed by a variety of weak intermolecular interactions. C-H···O hydrogen bonds are frequently observed, where a hydrogen atom attached to a carbon atom interacts with an oxygen atom of the nitro group on an adjacent molecule. nih.gov While these are generally considered weak interactions, they can play a significant role in stabilizing the crystal lattice. researchgate.net
π···π stacking interactions are also a common feature in the crystal structures of aromatic compounds. researchgate.net In substituted nitrobenzenes, these interactions involve the overlap of the electron-rich aromatic rings of neighboring molecules. The insertion of nitro groups into a benzene molecule can promote the formation of stacking interactions. researchgate.netpdx.edu For example, in the crystal structure of 1-chloro-2-nitrobenzene, molecules are linked by π–π interactions with an interplanar spacing of 3.566 (5) Å. springernature.com
Halogen···oxygen contacts, a type of halogen bond, can also be important in the crystal packing of chloro-substituted nitrobenzenes. researchgate.net These interactions involve an electrophilic region on the halogen atom (the σ-hole) interacting with the lone pair of an oxygen atom, often from a nitro group of a neighboring molecule. researchgate.netlabrulez.com In 1-chloro-2-nitrobenzene, short intermolecular N—O···Cl halogen bonds with a distance of 3.09 Å are observed. springernature.com
The electronic nature of the substituents also plays a crucial role. Electron-donating groups can enhance π-electron delocalization, which may favor more planar conformations, while multiple electron-withdrawing groups can influence intermolecular interactions through dipole-dipole forces and by modifying the charge distribution on the aromatic ring. nih.govstackexchange.com The interplay between steric and electronic effects, governed by the substitution pattern, ultimately dictates the most stable crystal packing arrangement, influencing properties like melting point and solubility.
The combination of various intermolecular interactions can lead to the formation of well-defined supramolecular assemblies in the solid state. wikipedia.org These can range from simple one-dimensional chains or tapes to more complex two- or three-dimensional networks. For instance, in 1-chloro-2-nitrobenzene, N—O···Cl halogen bonds link the molecules into chains, which are then further organized by aromatic π–π stacking interactions. springernature.com Understanding these supramolecular motifs is crucial for crystal engineering, as it allows for the rational design of materials with specific properties.
Advanced NMR Spectroscopic Studies for Structural and Mechanistic Details
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For 1-tert-butyl-4-chloro-2-nitrobenzene and its analogs, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide detailed structural and mechanistic information.
In the ¹H NMR spectrum of a compound like this compound, the tert-butyl group would typically appear as a sharp singlet integrating to nine protons, usually in the range of 1.0-1.5 ppm. The aromatic protons would appear as a set of coupled multiplets further downfield, with their chemical shifts influenced by the electronic effects of the chloro and nitro substituents. The nitro group is strongly electron-withdrawing, which deshields the ortho and para protons. slideshare.net
The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms of the tert-butyl group would appear in the aliphatic region, while the aromatic carbons would be found at lower field. The ipso-carbon attached to the nitro group is typically shifted significantly downfield. slideshare.net
Advanced two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can provide further structural details. researchgate.net
COSY experiments identify proton-proton spin-spin coupling, revealing which protons are on adjacent carbon atoms. This is crucial for assigning the signals of the aromatic protons. chromatographyonline.com
NOESY experiments identify protons that are close to each other in space, even if they are not directly bonded. chromatographyonline.com This can provide information about the preferred conformation of the molecule in solution, for example, the spatial relationship between the tert-butyl group and the adjacent aromatic proton.
NMR spectroscopy is also a powerful tool for studying reaction mechanisms. For example, in nucleophilic aromatic substitution (SNAr) reactions, NMR can be used to monitor the disappearance of starting materials and the appearance of products, as well as to identify any reaction intermediates that may be present in detectable concentrations. researchgate.net Kinetic studies using NMR can provide insights into the rate-determining step of a reaction.
Mass Spectrometry for Mechanistic Elucidation and Product Identification
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from its fragmentation pattern. When coupled with chromatographic techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it is a powerful tool for identifying products in a reaction mixture and for gaining mechanistic insights. nih.gov
The electron ionization (EI) mass spectrum of a nitroaromatic compound typically shows a molecular ion peak (M⁺·), although it can sometimes be weak. Common fragmentation pathways for nitrobenzenes include the loss of NO₂ (M - 46), O (M - 16), and NO (M - 30). For this compound, a prominent fragmentation would be the loss of a methyl group (M - 15) to form a stable tertiary carbocation, a characteristic fragmentation of tert-butyl groups.
Interactive Data Table: Common Mass Spectral Fragments for Substituted Benzenes
| Precursor Ion | Fragmentation | Fragment m/z | Notes |
| Nitrobenzene (m/z 123) | Loss of NO₂ | 77 | Phenyl cation |
| Nitrobenzene (m/z 123) | Loss of NO | 93 | |
| Nitrobenzene (m/z 123) | Loss of O | 107 | |
| tert-Butylbenzene (B1681246) | Loss of CH₃ | M - 15 | Formation of a stable cation |
| Chlorobenzene (B131634) | Characteristic isotope pattern for chlorine (M and M+2 in ~3:1 ratio) |
Mass spectrometry is also instrumental in mechanistic studies. By analyzing the mass spectra of reaction mixtures over time, it is possible to identify reaction intermediates and products. For instance, in studying nucleophilic aromatic substitution reactions, LC-MS can be used to detect the formation of the product by observing its molecular ion. In some cases, it may even be possible to detect transient intermediates, such as Meisenheimer complexes, providing direct evidence for a particular reaction pathway. The use of high-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of ions, which is crucial for the unambiguous identification of unknown products and intermediates.
UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Processes
UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For nitroaromatic compounds like this compound, the absorption of ultraviolet and visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of nitrobenzene, a parent compound, typically displays several absorption bands. These include weak bands corresponding to n→π* transitions of the nitro group and strong bands at shorter wavelengths due to π→π* transitions within the benzene ring and the nitro group's conjugated system. acs.org
The gas-phase absorption spectrum of nitrobenzene, for instance, shows two weak bands with maxima around 350 nm and 280 nm, and two much stronger bands with maxima at 240 nm and 193 nm. acs.org The presence of substituents on the benzene ring, such as the tert-butyl and chloro groups in this compound, is expected to cause shifts in the positions and intensities of these absorption bands (solvatochromic shifts). The tert-butyl group, being an electron-donating group, and the chloro and nitro groups, being electron-withdrawing groups, influence the energy levels of the molecular orbitals involved in the electronic transitions.
Fluorescence spectroscopy provides insights into the photophysical processes that occur after a molecule absorbs light. Generally, nitroaromatic compounds are known to exhibit very weak fluorescence or are non-fluorescent. This is often attributed to efficient intersystem crossing from the excited singlet state to a triplet state, followed by non-radiative decay, or due to photochemical reactions. The nitro group, in particular, is known to be a fluorescence quencher. Detailed photophysical studies, including fluorescence emission spectra and quantum yield measurements, would be necessary to fully characterize the excited-state deactivation pathways of this compound and its analogs.
Table 1: UV-Vis Absorption Data for Nitrobenzene
| Transition Type | Wavelength (λmax) | Notes |
| n→π | ~350 nm | Weak intensity |
| n→π | ~280 nm | Weak intensity |
| π→π | 240 nm | Strong intensity |
| π→π | 193 nm | Strong intensity |
| Data based on the gas-phase spectrum of the parent compound, nitrobenzene. acs.org |
Vibrational Spectroscopy (IR, Raman) for Structural Insights and Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for identifying the functional groups and elucidating the molecular structure of compounds. Each vibrational mode corresponds to a specific motion of atoms within the molecule, such as stretching or bending, and appears at a characteristic frequency. unpatti.ac.id
For this compound, the vibrational spectra would be dominated by bands arising from the substituted benzene ring, the nitro group, the tert-butyl group, and the carbon-chlorine bond.
Nitro Group (NO₂) Vibrations : Aromatic nitro compounds consistently show strong characteristic absorption bands. The asymmetric stretching vibration of the NO₂ group typically appears in the 1500-1570 cm⁻¹ region, while the symmetric stretching vibration is found in the 1300-1370 cm⁻¹ range. Additional vibrations for the nitro group, such as wagging and rocking modes, are expected at lower frequencies.
Carbon-Chlorine (C-Cl) Vibrations : The C-Cl stretching vibration for chloroaromatic compounds typically occurs in the region of 800-600 cm⁻¹. The exact position can be influenced by the substitution pattern on the benzene ring.
Tert-butyl Group Vibrations : The tert-butyl group gives rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ and distinct bending vibrations, including a prominent symmetric deformation (umbrella mode) around 1370 cm⁻¹ and an asymmetric deformation near 1460 cm⁻¹.
Aromatic Ring Vibrations : The benzene ring itself has several characteristic vibrational modes. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and C-H out-of-plane bending vibrations between 900-675 cm⁻¹, which are particularly useful for determining the substitution pattern on the ring. researchgate.net
Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental measurements to achieve a more precise assignment of the observed vibrational bands. nih.govresearchgate.net Studies on related molecules like 1-chloro-2,4-dinitrobenzene (B32670) and various chloro-nitrotoluenes have shown excellent agreement between DFT-calculated spectra and experimental FTIR and FT-Raman data, aiding in the detailed interpretation of their vibrational modes. nih.govresearchgate.net
Table 2: Typical Vibrational Frequencies for Functional Groups in Chloro-Nitroaromatic Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Source(s) |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 | |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | |
| Aromatic C-H | Stretch | 3000 - 3100 | |
| Aromatic C=C | Stretch | 1450 - 1600 | |
| Aromatic C-H | Out-of-plane Bend | 750 - 1000 | researchgate.net |
| C-Cl | Stretch | 600 - 800 | researchgate.net |
| C-N | Stretch | 1200 - 1400 | researchgate.net |
Environmental Fates and Biotransformation Mechanisms of Chlorinated Nitroaromatic Compounds
Microbial Degradation Pathways
The microbial breakdown of CNACs is a critical process in the detoxification and removal of these pollutants from the environment. Bacteria, in particular, have demonstrated a remarkable ability to metabolize these recalcitrant molecules through various catabolic pathways. researchgate.net These pathways can be broadly categorized as reductive, where the nitro group is initially reduced, or oxidative, where oxygenases play a pivotal role in the initial attack on the aromatic ring. researchgate.netnih.gov
Reductive Dehalogenation and Nitro Group Reduction Pathways
One of the primary strategies employed by microorganisms to degrade CNACs involves the initial reduction of the electron-withdrawing nitro group. researchgate.netnih.gov This is often followed by reductive dehalogenation, a process where a halogen substituent is replaced by a hydrogen atom. researchgate.net
In the case of 4-chloronitrobenzene (4-CNB), a partial reductive pathway has been identified in Comamonas sp. strain CNB-1. nih.gov This pathway is initiated by a nitroreductase, which reduces the nitro group. nih.gov A key feature of this pathway is that the initial attack on the nitro group is reductive, leading to the release of ammonia (B1221849) rather than nitrite (B80452). nih.gov Under anaerobic conditions, this partial reduction can lead to the formation of intermediates like 2-amino-5-chlorophenol (B1209517) from 1-chloro-4-nitrobenzene (B41953) (1C4NB) by strain LW1. nih.govresearchgate.netnih.gov This transformation involves a Bamberger rearrangement of the initially formed hydroxylamino derivative. nih.govnih.gov
The complete reduction of the nitro group to an amino group is a common first step in the anaerobic transformation of chloronitrobenzenes, resulting in the corresponding chloroanilines. nih.gov For instance, resting cells of Pseudomonas sp. strain CBS3 can convert 1C4NB to 4-chloroaniline. nih.gov
Oxidative Degradation via Dioxygenase and Monooxygenase Mechanisms
Oxidative pathways for CNAC degradation are initiated by monooxygenase or dioxygenase enzymes, which incorporate one or two atoms of molecular oxygen into the aromatic ring, respectively. nih.govnih.gov This oxidative attack often leads to the removal of the nitro group as nitrite and the formation of a catechol derivative. nih.govresearchgate.net
Comamonas sp. strain JS765, for example, utilizes an oxidative pathway to completely mineralize nitrobenzene (B124822). nih.gov The initial step is a dioxygenase attack that releases nitrite and forms catechol, which is then funneled into a meta-cleavage pathway. nih.govresearchgate.net While this example is for a non-chlorinated nitroaromatic compound, similar mechanisms are observed for CNACs. The presence of chlorine and nitro groups on the aromatic ring generally makes these compounds more resistant to microbial degradation than their non-chlorinated counterparts. nih.gov
Monooxygenases can also initiate the degradation of chlorinated aromatic compounds. For instance, the degradation of 2-chloro-4-nitroaniline (B86195) by a Rhodococcus species involves a flavin-dependent monooxygenase that catalyzes an initial oxidative hydroxylation. plos.org
Characterization of Specific Bacterial Strains and Their Degradation Capabilities (e.g., Comamonas sp.)
Several bacterial strains have been isolated and characterized for their ability to degrade CNACs. Among these, species of the genus Comamonas have been shown to be particularly adept at metabolizing these compounds. nih.govnih.gov
Comamonas sp. strain CNB-1 can utilize 4-chloronitrobenzene (4-CNB) as its sole source of carbon and nitrogen. nih.gov This strain employs a novel partial reductive pathway, and the genes responsible for this degradation are located on a plasmid, pCNB1. researchgate.netnih.gov
Comamonas sp. strain JS765 degrades nitrobenzene through an oxidative pathway initiated by a dioxygenase. nih.gov This leads to the formation of catechol and the release of nitrite. nih.govresearchgate.net
Another notable bacterium is bacterial strain LW1 , which belongs to the family Comamonadaceae. This strain can use 1-chloro-4-nitrobenzene (1C4NB) as the sole source of carbon, nitrogen, and energy. nih.govresearchgate.netnih.gov It initiates the degradation through a partial reduction of the nitro group. nih.govresearchgate.net
The table below summarizes the degradation capabilities of these exemplary bacterial strains.
| Bacterial Strain | Degraded Compound(s) | Key Degradation Pathway | Initial Step | Reference(s) |
| Comamonas sp. CNB-1 | 4-Chloronitrobenzene, Nitrobenzene | Partial Reductive | Nitro group reduction | researchgate.netnih.gov |
| Comamonas sp. JS765 | Nitrobenzene | Oxidative | Dioxygenase attack | nih.govresearchgate.net |
| Bacterial Strain LW1 (Comamonadaceae) | 1-Chloro-4-nitrobenzene | Partial Reductive | Partial nitro group reduction | nih.govresearchgate.netnih.gov |
Enzymatic Biotransformations and Enzyme Characterization
The microbial degradation of CNACs is orchestrated by a suite of specialized enzymes. The identification and characterization of these enzymes are crucial for understanding the biochemical basis of these catabolic pathways.
Identification and Functional Expression of Key Enzymes (e.g., Nitroreductase, Deaminase)
In Comamonas sp. strain CNB-1, several genes involved in the degradation of 4-CNB have been identified and functionally expressed in Escherichia coli. nih.gov These include:
CnbA : A 4-CNB nitroreductase that initiates the reductive pathway. nih.gov
CnbB : A 1-hydroxylaminobenzene mutase. nih.gov
CnbCab : A 2-aminophenol (B121084) 1,6-dioxygenase. nih.gov
CnbH : A 2-amino-5-chloromuconic acid deaminase, which represents a novel type of deaminase involved in nitroaromatic compound degradation. nih.gov
The table below details the key enzymes from Comamonas sp. strain CNB-1 and their respective functions in the degradation of 4-chloronitrobenzene.
| Enzyme | Gene | Function | Reference |
| 4-CNB nitroreductase | cnbA | Reduces the nitro group of 4-chloronitrobenzene. | nih.gov |
| 1-Hydroxylaminobenzene mutase | cnbB | Isomerizes the hydroxylamino intermediate. | nih.gov |
| 2-Aminophenol 1,6-dioxygenase | cnbCaCb | Catalyzes the ring cleavage of 2-aminophenol. | nih.gov |
| 2-Amino-5-chloromuconic acid deaminase | cnbH | Converts 2-amino-5-chloromuconic acid to 2-hydroxy-5-chloromuconic acid and ammonium. | nih.gov |
Mechanisms of Nitro Group Removal and Ring Cleavage
The removal of the nitro group from the aromatic ring can occur through different enzymatic mechanisms. In reductive pathways, the nitro group is typically reduced to a hydroxylamino or amino group. researchgate.netnih.gov The subsequent removal of this nitrogen-containing substituent can be catalyzed by enzymes such as deaminases, which release ammonia. nih.gov For example, the CnbH deaminase from Comamonas sp. strain CNB-1 catalyzes the conversion of 2-amino-5-chloromuconic acid into 2-hydroxy-5-chloromuconic acid and ammonium. nih.gov
In oxidative pathways, dioxygenases can directly catalyze the removal of the nitro group as nitrite. nih.gov This is observed in the degradation of nitrobenzene by Comamonas sp. strain JS765, where a nitrobenzene dioxygenase converts nitrobenzene to catechol with the concomitant release of nitrite. nih.govresearchgate.net
Following the removal of the nitro group and other substituents, the aromatic ring is cleaved. This is a critical step in the complete mineralization of the compound. Ring cleavage is typically catalyzed by dioxygenases. nih.govresearchgate.net In the degradation of 4-CNB by Comamonas sp. strain CNB-1, a 2-aminophenol 1,6-dioxygenase (CnbCab) is responsible for cleaving the aromatic ring of an intermediate. nih.gov Similarly, in the oxidative pathway of nitrobenzene degradation by Comamonas sp. strain JS765, catechol 2,3-dioxygenase catalyzes the meta-cleavage of catechol. nih.gov
Photodegradation Mechanisms
Photodegradation, the breakdown of compounds by light, is a significant pathway for the transformation of chlorinated nitroaromatic compounds in the environment.
Direct Photolysis Pathways in Aquatic and Atmospheric Environments
In aquatic and atmospheric settings, direct photolysis is a key process for the degradation of nitroaromatic compounds. When these molecules absorb light energy, they can undergo various transformations. For instance, nitrobenzene, a related compound, is known to undergo photolysis in water. nih.gov This process can lead to the cleavage of the aromatic ring or the transformation of the nitro group. In the atmosphere, nitroaromatic compounds can be slowly degraded by reacting with hydroxyl radicals, a process that can be initiated by sunlight. nih.gov
Role of UV Irradiation in Nitroaromatic Degradation
UV irradiation plays a critical role in the degradation of chlorinated nitroaromatic compounds. The combination of UV light with oxidizing agents, a process known as advanced oxidation processes (AOPs), has been shown to be effective in breaking down these persistent pollutants. researchgate.net For example, the degradation of 4-chloro-2-nitrophenol (B165678) (4C2NP) was significantly enhanced when UV irradiation was combined with hydrogen peroxide (H₂O₂). researchgate.net UV light provides the energy to generate highly reactive hydroxyl radicals from H₂O₂, which then attack the nitroaromatic compound, leading to its degradation. The effectiveness of UV-based degradation can be influenced by the wavelength of the irradiation and the presence of other substances in the water, such as nitrate, which can also absorb UV light and participate in the reaction. researchgate.net
| Compound | Treatment | Outcome | Reference |
| 4-chloro-2-nitrophenol (4C2NP) | UV alone | Ineffective | researchgate.net |
| 4-chloro-2-nitrophenol (4C2NP) | H₂O₂ alone | Ineffective | researchgate.net |
| 4-chloro-2-nitrophenol (4C2NP) | UV/H₂O₂ | Increased degradation efficiency | researchgate.net |
| 4-chloro-2-nitrophenol (4C2NP) | UV–Fenton | Partial mineralization | researchgate.net |
Genetic and Genomic Approaches to Degradation
The microbial degradation of chlorinated nitroaromatic compounds is a key area of research, with genetic and genomic approaches providing valuable insights into the underlying mechanisms. Bacteria that can use these compounds as their sole source of carbon and energy have been isolated and studied. researchgate.netnih.gov
The metabolic pathways for the degradation of these compounds have been proposed, often involving the initial reduction of the nitro group. nih.gov For example, in some bacteria, a nitroreductase enzyme carries out the initial step in the breakdown of nitroaromatic compounds. nih.gov Genetic engineering has also been employed to enhance the degradation capabilities of certain bacteria. For instance, a recombinant Pseudomonas sp. has been engineered to effectively degrade 4-chloro-2-nitrophenol. researchgate.net
The genes responsible for the degradation of compounds like 4-chloronitrobenzene have been identified and characterized, providing a deeper understanding of the enzymatic processes involved. nih.gov These genetic studies are crucial for developing bioremediation strategies to clean up environments contaminated with chlorinated nitroaromatic compounds.
| Organism | Compound Degraded | Key Genetic/Enzymatic Feature | Reference |
| Pseudomonas sp. NW31 (recombinant) | 4-chloro-2-nitrophenol (4C2NP) | Engineered degradation pathway | researchgate.net |
| Comamonas sp. JS705 (engineered) | Chloronitrobenzene isomers | Mutated nitrobenzene dioxygenase gene | researchgate.net |
| Comamonas sp. strain CNB-1 | 4-chloronitrobenzene | Genes for a partial reductive pathway identified | nih.gov |
Identification of Genes Involved in Chloronitrobenzene Catabolism
While direct genetic studies on the catabolism of 1-tert-butyl-4-chloro-2-nitrobenzene are not available in the reviewed literature, extensive research on other chlorinated nitroaromatic compounds (CNAs) provides a robust framework for understanding the potential genetic basis of its degradation. Bacteria have evolved sophisticated enzymatic systems, typically encoded by specific gene clusters, to break down these recalcitrant molecules. These gene clusters are often located on catabolic plasmids, which facilitates their transfer between different bacterial species, contributing to the adaptation of microbial communities to new environmental contaminants. researchgate.net
The microbial degradation of chloronitrobenzenes (CNBs) generally proceeds via two primary strategies: an initial reduction of the nitro group or an initial oxidation of the aromatic ring.
Reductive Pathways:
A common initial step is the reduction of the nitro group, catalyzed by nitroreductases. In strains like Comamonas sp. CNB-1 and Pseudomonas putida ZWL73, which degrade 4-chloronitrobenzene (4CNB), this pathway is well-characterized. nih.govasm.org The key genes involved are part of the cnb gene cluster, often found on large plasmids like pCNB1 (approx. 89 kb). nih.govresearchgate.net
Key genes and their functions in the reductive pathway include:
cnbA : Encodes a chloronitrobenzene nitroreductase that reduces the nitro group to a hydroxylamino group. nih.gov
cnbB : Encodes a hydroxylaminobenzene mutase, which rearranges the hydroxylamino intermediate to an aminophenol. nih.govasm.org
cnbCaCb : These genes encode the alpha and beta subunits of 2-aminophenol 1,6-dioxygenase, an enzyme that cleaves the aromatic ring of the resulting 2-amino-5-chlorophenol. nih.govnih.gov
cnbH : Encodes a deaminase that removes the amino group as ammonium. nih.gov
Oxidative Pathways:
Alternatively, some bacteria initiate degradation by directly oxidizing the aromatic ring using powerful dioxygenase enzymes, which adds two hydroxyl groups and simultaneously removes the nitro group as nitrite. This is exemplified by the degradation of 2-chloronitrobenzene (2CNB) by Pseudomonas stutzeri ZWLR2-1 and 2,3-dichloronitrobenzene (B165493) by Diaphorobacter sp. JS3051. asm.orgsjtu.edu.cn
The genes for these pathways are organized in clusters that demonstrate a "patchwork" evolution, recruiting genetic modules from different catabolic pathways. asm.org
nag-like/dcb genes : This gene cluster encodes a multi-component nitroarene dioxygenase. For example, in Diaphorobacter sp. JS3051, the dcbAaAbAcAd genes encode the dioxygenase that converts 3-chloronitrobenzene to 4-chlorocatechol. asm.orgresearchgate.net
clc/dcc genes : These gene clusters are responsible for the subsequent degradation of the resulting chlorocatechol intermediate. They encode enzymes such as chlorocatechol 1,2-dioxygenase (dccA), chloromuconate cycloisomerase (dccB), dienelactone hydrolase (dccD), and maleylacetate (B1240894) reductase (dccE), which channel the breakdown products into the central metabolism. asm.orgresearchgate.net
The presence of a bulky tert-butyl group on this compound likely presents a significant steric hindrance for these enzymes. While the core mechanisms for degrading the chloronitro-aromatic structure are understood, the initial attack on the tert-butyl substituent might be a prerequisite. Studies on the biodegradation of other tert-butylated compounds, such as methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA), indicate that monooxygenase enzymes, like cytochrome P-450, are often involved in the initial oxidation of the alkyl group. calpoly.edunih.gov Therefore, a bacterium capable of degrading this compound would likely possess a unique combination of genes: those encoding an enzyme to modify or remove the tert-butyl group, alongside gene clusters for the degradation of the resulting chloronitro-aromatic intermediate.
Table 1: Key Genes Involved in the Catabolism of Chloronitrobenzenes
| Gene/Gene Cluster | Encoded Enzyme/Function | Degradation Pathway | Example Organism |
|---|---|---|---|
| cnbA | Chloronitrobenzene Nitroreductase | Reductive | Comamonas sp. CNB-1 |
| cnbB | Hydroxylaminobenzene Mutase | Reductive | Comamonas sp. CNB-1 |
| cnbCaCb | 2-Aminophenol 1,6-Dioxygenase | Reductive (Ring Cleavage) | Pseudomonas putida ZWL73 |
| dcbAaAbAcAd | Nitroarene Dioxygenase | Oxidative | Diaphorobacter sp. JS3051 |
| dccA/clcA | Chlorocatechol 1,2-Dioxygenase | Oxidative (Ring Cleavage) | Diaphorobacter sp. JS3051 |
| dccB/clcB | Chloromuconate Cycloisomerase | Oxidative | Diaphorobacter sp. JS3051 |
Engineering of Microorganisms for Enhanced Degradation
The modular nature of catabolic pathways and the genetic information elucidated from various degrading bacteria provide a powerful toolkit for genetically engineering microorganisms with enhanced or novel degradation capabilities. researchgate.net This bioengineering approach is particularly promising for complex pollutants like this compound, for which naturally occurring complete degradation pathways may be rare or inefficient.
A highly successful strategy in this field is the rational assembly of upper and lower degradation pathways from different organisms to create a new functional catabolic route. This involves introducing the genes for the initial enzymatic attack on a pollutant (the "upper pathway") into a host organism that already possesses the enzymes to mineralize the resulting intermediates (the "lower pathway").
A prime example of this approach is the engineering of Ralstonia sp. JS705 for the degradation of all three monochloronitrobenzene isomers. nih.gov The wild-type strain JS705 can degrade chlorobenzene (B131634) and the intermediate, chlorocatechol, using a modified ortho-cleavage pathway, but it cannot attack CNBs. By introducing a broad-host-range expression plasmid carrying the genes for a nitroarene dioxygenase (e.g., from Acidovorax sp. JS42), researchers successfully endowed JS705 with the ability to convert CNBs into chlorocatechols. nih.gov These chlorocatechols were then funneled into the endogenous lower pathway of JS705 and completely mineralized, allowing the engineered strain to use CNBs as its sole source of carbon and energy. nih.gov
Applying this principle to this compound would likely require a more complex, multi-step engineering strategy due to the compound's structure. A hypothetical workflow could involve:
Identifying an "Upper-Upper Pathway" Enzyme: The first step would be to identify a robust enzyme, likely a monooxygenase, capable of oxidizing the tert-butyl group. This could be sourced from bacteria known to degrade MTBE or other alkylated aromatic compounds. calpoly.edumdpi.com
Pathway Assembly: The gene encoding this initial monooxygenase would be cloned into a suitable expression vector. This vector would then be introduced into a chassis organism that is already efficient at degrading the downstream intermediate, which in this case would be a chloronitrocatechol or a similar compound.
Combining with a CNB "Upper Pathway": The chassis organism would also need to be equipped with a nitroarene dioxygenase system (like the one used to engineer strain JS705) to remove the nitro group and form a di-substituted catechol. nih.gov
Ensuring a Functional "Lower Pathway": Finally, the host strain must possess the complete set of genes (e.g., the clc or dcc gene cluster) for the ring cleavage and complete mineralization of the resulting substituted chlorocatechol. asm.org
Optimizing the expression of these multiple gene clusters is crucial. Using inducible promoters that respond to the presence of the pollutant can streamline the pathway, conserve metabolic energy, and prevent the buildup of toxic intermediates. nih.gov Such synthetic biology approaches demonstrate the potential to create bespoke microbial catalysts for the bioremediation of highly recalcitrant and complex chemical pollutants. researchgate.net
Table 2: Strategies for Engineering Microorganisms for Chloronitrobenzene Degradation
| Engineering Strategy | Genetic Modification | Target Compound(s) | Result |
|---|---|---|---|
| Pathway Assembly | Introduction of nitroarene dioxygenase genes into a chlorocatechol-degrading host (Ralstonia sp. JS705). | Chloronitrobenzene (all 3 isomers) | Creation of a novel pathway enabling the engineered strain to grow on CNBs as the sole carbon and energy source. nih.gov |
| Hypothetical Multi-Step Engineering | 1. Introduce a monooxygenase gene for tert-butyl group oxidation.2. Introduce a nitroarene dioxygenase for nitro group removal.3. Utilize a host with a robust chlorocatechol degradation pathway. | this compound | Potential creation of a specialized bacterium capable of completely mineralizing the target compound. |
Synthetic Utility and Derivatives in Advanced Organic Synthesis
Role as a Model Compound in Mechanistic Studies
The specific arrangement of substituents on the benzene (B151609) ring of 1-tert-butyl-4-chloro-2-nitrobenzene makes it an excellent substrate for investigating the nuanced details of organic reaction mechanisms, particularly in the realm of aromatic substitution reactions.
While direct studies naming this compound as a model compound are specialized, its structure is archetypal for probing Nucleophilic Aromatic Substitution (SNAr) reactions. The presence of a strong electron-withdrawing nitro group ortho to the chlorine atom activates the ring for nucleophilic attack. youtube.comwikipedia.org The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com
Recent research has shown that many SNAr reactions, previously thought to be stepwise, may in fact proceed through concerted mechanisms. nih.govnih.gov Compounds like this compound are ideal candidates for such mechanistic investigations using kinetic isotope effect studies and computational analysis to distinguish between stepwise, concerted, and borderline mechanisms. nih.gov The balance between the stabilizing effect of the nitro group and the nature of the leaving group (chlorine) is a key determinant of the precise reaction pathway. nih.gov
The compound is a textbook example of the combined influence of steric and electronic effects on chemical reactivity. The nitro and chloro groups are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution. wikipedia.orgyoutube.com Conversely, the tert-butyl group is sterically bulky and weakly electron-donating through induction.
The significant steric hindrance imposed by the tert-butyl group can dramatically influence reaction rates and regioselectivity. numberanalytics.com It can hinder the approach of a nucleophile or electrophile to adjacent positions, thereby directing substitution to less sterically crowded sites on the aromatic ring. numberanalytics.com This predictable interplay allows chemists to design synthetic pathways with a high degree of control.
Table 1: Influence of Substituents on the Aromatic Ring of this compound
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |
|---|---|---|---|---|
| Nitro (-NO₂) | 2 | Strong electron-withdrawal (resonance & induction) | Moderate | Activates ring for Nucleophilic Aromatic Substitution (SNAr); Deactivates for Electrophilic Aromatic Substitution (EAS) |
| Chloro (-Cl) | 4 | Moderate electron-withdrawal (induction); Weak donation (resonance) | Small | Acts as a leaving group in SNAr reactions |
Intermediate in the Synthesis of Complex Molecules
As a readily available research chemical, this compound is a versatile building block for constructing more elaborate molecular architectures, particularly those found in medicinal chemistry and materials science. chemshuttle.compharmaffiliates.com
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. researchgate.netfrontiersin.org Chlorinated nitroaromatic compounds are important intermediates for the synthesis of these diverse heterocyclic systems. nih.gov The synthetic utility of this compound lies in the sequential modification of its functional groups.
A typical synthetic route involves two key steps:
Reduction of the nitro group: The nitro group can be readily reduced to an amino group (-NH₂) using various reagents, such as iron in acidic media or catalytic hydrogenation. This transformation yields 2-amino-4-tert-butyl-1-chlorobenzene.
Cyclization reactions: The resulting ortho-chloroaniline derivative is a versatile precursor for heterocycles. The amino group and the chloro group can react with appropriate reagents in intramolecular or intermolecular cyclization reactions to form fused ring systems. For example, reaction with aldehydes, ketones, or carboxylic acid derivatives can lead to the formation of quinolines, benzodiazepines, or phenazines, depending on the reaction partners and conditions. Intramolecular SNAr cyclizations are also a common strategy for forming heterocyclic rings. mdpi.com
The structural motif present in this compound is relevant to the field of drug discovery. chemshuttle.com The tert-butyl group can enhance metabolic stability and improve pharmacokinetic properties by preventing unwanted metabolism at that position. The substituted aromatic core serves as a scaffold onto which other pharmacologically active groups can be attached.
For instance, after reduction of the nitro group, the resulting aniline (B41778) can undergo a wide range of reactions, such as amide bond formation, sulfonylation, or participation in cross-coupling reactions (e.g., Buchwald-Hartwig amination) by displacement of the chlorine atom. These reactions allow for the systematic elaboration of the core structure to generate libraries of compounds for biological screening. The analogous compound, 4-chloronitrobenzene, is a known precursor for numerous intermediates used in the synthesis of drugs like the antileprosy agent Dapsone. nih.gov
Building Block for Functional Materials
The synthesis of functional organic materials, such as polymers, dyes, and molecular electronics, often relies on building blocks with specific electronic and physical properties. While specific applications of this compound in this area are not widely documented in general literature, its derivatives possess the necessary characteristics to be incorporated into such materials.
Derivatives of this compound could be used to create functional polymers or dyes. The strong dipole moment created by the nitro group can influence the optical and electronic properties of resulting materials. Following transformation into more complex aromatic systems, such as carbazoles or other fused heterocycles, these building blocks could be used in the development of materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tailored electronic properties are crucial.
Synthesis of Polymer Materials with Specific Properties (e.g., Heat Resistance, Chemical Corrosion Resistance)
The robust aromatic core of this compound, combined with its functional groups, allows for its incorporation into polymer backbones, imparting desirable properties such as high thermal stability and resistance to chemical degradation.
One major application is in the synthesis of polyetherimides and polyamides , classes of polymers known for their exceptional heat and chemical resistance. researchgate.netresearchgate.net The synthetic strategy typically involves the transformation of the nitro and chloro groups of this compound into functionalities suitable for polymerization.
For instance, the nitro group can be reduced to an amine, and the chloro group can be displaced by a phenoxide to form a diamine monomer. This monomer can then be polymerized with a dianhydride to yield a polyetherimide. The bulky tert-butyl group can enhance the polymer's solubility and processability without significantly compromising its thermal stability.
Similarly, the conversion of this compound into a dicarboxylic acid derivative allows for its use in the synthesis of polyamides. These polymers often exhibit excellent mechanical strength and resistance to corrosive chemicals.
Table 1: Potential Monomers Derived from this compound for Polymer Synthesis
| Monomer Structure | Target Polymer | Key Properties Conferred |
| Diamine Derivative | Polyetherimide | High thermal stability, good solubility |
| Dicarboxylic Acid Derivative | Polyamide | Chemical corrosion resistance, high strength |
Precursor for High-Performance Organic Electronic Materials
Derivatives of this compound are also valuable precursors for the synthesis of materials used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of the molecule can be tuned through strategic modifications of its functional groups.
For instance, the introduction of carbazole (B46965) moieties, which are known for their excellent hole-transporting properties , can be achieved through the Buchwald-Hartwig amination of the chloro-substituted ring. acs.orgrsc.orgnih.govmdpi.comrsc.org The tert-butyl group can improve the solubility and morphological stability of the resulting materials, which is crucial for device performance and longevity. rsc.org
Conversely, the electron-withdrawing nature of the nitro group makes it a suitable starting point for the synthesis of electron-transporting materials . researchgate.netrsc.org Transformation of the nitro group into other electron-accepting functionalities can lead to materials with tailored lowest unoccupied molecular orbital (LUMO) levels, facilitating efficient electron injection and transport in electronic devices. nih.gov The presence of the tert-butyl group can also influence the molecular packing and charge transport properties of the material. scilit.com
Table 2: Functional Derivatives for Organic Electronic Materials
| Derivative Type | Target Application | Key Electronic Property |
| Carbazole Adduct | OLEDs (Hole-Transport Layer) | Efficient hole injection and transport |
| Modified Nitrobenzene (B124822) | OFETs (n-channel) | Efficient electron injection and transport |
Development of Novel Synthetic Methodologies
The unique substitution pattern of this compound presents both challenges and opportunities for the development of novel synthetic methodologies, particularly in the realm of regioselective and chemoselective transformations, as well as C-C and C-heteroatom bond formation.
Exploration of Regioselective and Chemoselective Transformations
The presence of multiple reactive sites on the aromatic ring of this compound necessitates precise control over reaction conditions to achieve the desired regioselectivity and chemoselectivity.
Regioselective Nucleophilic Aromatic Substitution (SNAr): The chloro substituent is activated towards nucleophilic attack by the ortho- and para-directing nitro group. scribd.comnih.govlibretexts.orglibretexts.org This allows for regioselective substitution of the chlorine atom with various nucleophiles, such as amines and phenoxides, leaving the nitro and tert-butyl groups intact. arkat-usa.orgyoutube.com The bulky tert-butyl group can sterically hinder attack at the adjacent position, further enhancing the regioselectivity.
Chemoselective Reduction: The selective reduction of the nitro group in the presence of the chloro substituent is a key transformation. researchgate.net Various catalytic systems, often employing metals like palladium or platinum, can achieve this with high chemoselectivity, yielding the corresponding aniline derivative. This transformation is crucial for the synthesis of monomers for polyamides and for introducing amine functionalities for further derivatization.
Table 3: Examples of Regioselective and Chemoselective Transformations
| Transformation | Reagents/Conditions | Product |
| Regioselective SNAr | Amine, Base | N-Substituted 4-tert-butyl-2-nitroaniline |
| Chemoselective Reduction | H2, Pd/C | 4-tert-Butyl-2-chloroaniline |
Strategies for C-C and C-Heteroatom Bond Formation
This compound serves as an excellent substrate for modern cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
C-C Bond Formation: Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Sonogashira coupling are powerful tools for introducing new carbon-based substituents at the position of the chloro group. nih.govresearchgate.netnih.govcolab.ws The Suzuki-Miyaura reaction with boronic acids allows for the formation of biaryl structures, which are common motifs in organic electronic materials. The Sonogashira coupling with terminal alkynes provides access to arylalkynes, which are versatile intermediates in organic synthesis. libretexts.orggold-chemistry.orgorganic-chemistry.orgwikipedia.orgresearchgate.net
C-Heteroatom Bond Formation: The Buchwald-Hartwig amination is a highly effective method for the formation of C-N bonds by coupling the chloro-substituted ring with a wide range of primary and secondary amines. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govtcichemicals.com This reaction is instrumental in synthesizing the aforementioned carbazole derivatives for hole-transporting materials. Similarly, related palladium-catalyzed reactions can be employed for the formation of C-O bonds, for instance, in the synthesis of diaryl ethers.
Table 4: Cross-Coupling Reactions of this compound Derivatives
| Reaction Name | Coupling Partner | Bond Formed | Product Class |
| Suzuki-Miyaura Coupling | Arylboronic acid | C-C | Biaryl derivative |
| Sonogashira Coupling | Terminal alkyne | C-C | Arylalkyne derivative |
| Buchwald-Hartwig Amination | Amine | C-N | N-Aryl amine derivative |
Future Directions and Emerging Research Avenues for Halogenated Nitro Tert Butylbenzenes
Integrated Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is a powerful paradigm for accelerating the discovery and optimization of chemical processes involving halogenated nitro-tert-butylbenzenes. Future research will increasingly rely on this integrated approach to unravel complex reaction mechanisms, predict molecular properties, and design novel derivatives with tailored functionalities.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) will continue to be instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of these molecules. qu.edu.qa Computational studies can provide invaluable insights into reaction pathways, transition states, and the influence of substituents on kinetic and thermodynamic parameters. For instance, DFT calculations can be employed to predict the regioselectivity of nucleophilic aromatic substitution or the most favorable sites for C-H functionalization, thereby guiding experimental efforts. researchgate.net
A combined experimental and theoretical approach is particularly valuable for understanding structure-property relationships. mdpi.comnih.govresearchgate.net For example, computational modeling can predict how variations in the halogen substituent or the position of the tert-butyl group will affect the molecule's redox potential or its interaction with a biological target. These predictions can then be verified through targeted synthesis and experimental characterization, creating a feedback loop that refines both the theoretical models and the experimental design.
| Research Area | Computational Technique | Predicted Properties | Experimental Validation |
| Reaction Mechanism | DFT, Transition State Theory | Activation energies, reaction intermediates, regioselectivity | Kinetic studies, product analysis (GC-MS, NMR), isotopic labeling |
| Spectroscopic Analysis | TD-DFT | UV-Vis absorption spectra, NMR chemical shifts | UV-Vis spectroscopy, NMR spectroscopy |
| Molecular Properties | DFT, QTAIM | Dipole moments, bond orders, electrostatic potential maps | X-ray crystallography, spectroscopic methods |
| Solvation Effects | IEFPCM | Solvatochromic shifts, solubility | Spectroscopic studies in different solvents, solubility measurements |
This table illustrates the potential synergy between computational and experimental methods in the study of halogenated nitro-tert-butylbenzenes.
Advanced Catalyst Design for Selective Transformations
The development of highly selective and efficient catalysts is paramount for unlocking the full synthetic potential of halogenated nitro-tert-butylbenzenes. Future research will focus on the rational design of novel catalytic systems that can overcome the steric hindrance imposed by the tert-butyl group and enable precise control over reactivity.
A key area of interest is the selective reduction of the nitro group to an amino group, which is a crucial transformation for the synthesis of pharmaceuticals and other fine chemicals. researchgate.net While various catalysts have been developed for the hydrogenation of halogenated nitroaromatics, achieving high chemoselectivity in the presence of a reducible halogen substituent remains a challenge. acs.orgresearchgate.net Future catalyst design will likely involve the use of supported nanoparticles, single-atom catalysts, and well-defined organometallic complexes that can offer enhanced activity and selectivity. researchgate.net The steric hindrance of the tert-butyl group may necessitate the development of catalysts with tailored active sites that can accommodate bulky substrates. rsc.org
Another significant avenue is the catalytic C-H functionalization of the aromatic ring. nih.govmdpi.comnih.govrsc.orgresearchgate.net This approach offers a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, have shown promise in directing C-H activation. mdpi.com For halogenated nitro-tert-butylbenzenes, the challenge lies in achieving regioselective C-H functionalization in the presence of multiple potential reaction sites. Catalyst and ligand design will be crucial for controlling the selectivity of these transformations.
Furthermore, denitrative cross-coupling reactions, where the nitro group itself acts as a leaving group, are an emerging area of interest. acs.orgresearchgate.netacs.orgrhhz.net This strategy avoids the need for a separate reduction-diazotization-substitution sequence, offering a more streamlined synthetic route. acs.org The development of robust catalysts that can facilitate the challenging oxidative addition to the C-NO2 bond will be a key focus of future research. rsc.orgacs.org
| Transformation | Catalyst Type | Key Challenges | Future Directions |
| Selective Nitro Reduction | Heterogeneous (e.g., supported Ni, Ru nanoparticles), Homogeneous (e.g., organometallic complexes) | Chemoselectivity (avoiding dehalogenation), steric hindrance | Bimetallic nanoparticles, catalysts with tailored pore structures, photo-thermal catalysts |
| Regioselective C-H Functionalization | Transition metal complexes (e.g., Pd, Ru, Rh) with directing groups | Controlling regioselectivity, overcoming steric hindrance | Development of novel directing groups, catalysts for remote C-H activation |
| Denitrative Cross-Coupling | Palladium complexes with specialized ligands (e.g., BrettPhos, NHCs) | C-NO2 bond activation, catalyst stability | More active and stable catalyst systems, expansion of coupling partners |
This table summarizes emerging trends in catalyst design for the selective transformation of halogenated nitro-tert-butylbenzenes.
Sustainable Synthesis and Degradation Strategies
In line with the principles of green chemistry, future research will increasingly focus on developing sustainable methods for both the synthesis and degradation of halogenated nitro-tert-butylbenzenes. This includes the use of environmentally benign reagents and solvents, as well as the exploration of biological degradation pathways.
The synthesis of nitroaromatic compounds traditionally relies on the use of strong acids and harsh reaction conditions. nih.gov Future research will explore milder and more sustainable synthetic routes. For example, tert-butyl nitrite (B80452) has emerged as a versatile reagent for C-H nitration under mild conditions, potentially offering a greener alternative to traditional nitrating agents. rsc.orgresearchgate.netrsc.org The development of catalytic nitration methods that avoid the use of stoichiometric amounts of strong acids is another important goal.
On the degradation side, the persistence of chlorinated nitroaromatic compounds in the environment is a significant concern. nih.govresearchgate.netdtic.mil Bioremediation, which utilizes microorganisms to break down pollutants, offers a promising and environmentally friendly approach to address this issue. nih.govnih.govcswab.org Research into the microbial degradation of nitrobenzene (B124822) and its substituted compounds has identified various bacterial and fungal strains capable of metabolizing these compounds. nih.govdocumentsdelivered.comresearchgate.netasm.orgnih.gov Two primary degradation pathways have been identified: an oxidative pathway where a dioxygenase enzyme removes the nitro group as nitrite, and a reductive pathway where the nitro group is first reduced before ring cleavage. nih.govasm.orgnih.gov
Future research in this area will focus on:
Isolating and characterizing novel microbial strains with enhanced degradation capabilities for halogenated nitro-tert-butylbenzenes.
Elucidating the specific enzymatic pathways involved in the degradation of these sterically hindered and halogenated compounds.
Genetic engineering of microorganisms to improve their degradation efficiency and tolerance to high concentrations of pollutants. researchgate.net
Investigating co-metabolism and synergistic degradation by microbial consortia. documentsdelivered.com
| Strategy | Approach | Advantages | Research Focus |
| Sustainable Synthesis | Use of milder nitrating agents (e.g., tert-butyl nitrite), development of catalytic nitration methods | Reduced waste, safer reaction conditions, lower energy consumption | Catalyst development, optimization of reaction conditions, exploration of alternative feedstocks |
| Biodegradation | Use of bacteria and fungi to mineralize compounds | Environmentally friendly, cost-effective for in-situ remediation | Isolation of novel microbial strains, elucidation of metabolic pathways, genetic engineering of microorganisms |
This table outlines future directions in the sustainable synthesis and degradation of halogenated nitro-tert-butylbenzenes.
Development of New Analytical and Characterization Techniques
The accurate detection, identification, and quantification of halogenated nitro-tert-butylbenzenes and their isomers are crucial for process control, environmental monitoring, and mechanistic studies. Future research will focus on the development of more sensitive, selective, and rapid analytical techniques.
Chromatographic methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are standard techniques for the separation and analysis of nitroaromatic compounds. cpur.inresearchgate.netnih.govjournalagent.com However, the separation of closely related isomers of halogenated nitro-tert-butylbenzenes can be challenging. Future developments will likely involve the use of advanced chromatographic techniques such as ultra-high-performance liquid chromatography (UHPLC) for improved resolution and faster analysis times, and two-dimensional chromatography (e.g., GCxGC) for the analysis of complex mixtures. cpur.in Supercritical fluid chromatography (SFC) also presents a greener alternative for the separation of these compounds. dtic.mil
The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful tool for the identification and structural elucidation of unknown compounds and reaction intermediates. cpur.in High-resolution mass spectrometry (HRMS) will be increasingly important for obtaining accurate mass measurements and determining elemental compositions.
Spectroscopic techniques will also play a vital role in the characterization of these compounds. While NMR and IR spectroscopy are routine methods, future research may explore the application of more advanced techniques. For example, hyphenated techniques that combine separation with spectroscopic detection can provide comprehensive information about complex samples.
| Technique | Application | Future Developments |
| Chromatography (HPLC, GC) | Separation and quantification of isomers and reaction products | UHPLC for higher resolution, GCxGC for complex mixtures, SFC for green separations |
| Mass Spectrometry (MS) | Identification and structural elucidation, trace analysis | Coupling with advanced chromatographic techniques, HRMS for accurate mass determination |
| Spectroscopy (NMR, IR) | Structural characterization | Advanced NMR pulse sequences for structural elucidation, hyphenated techniques (e.g., LC-NMR) |
This table highlights emerging analytical and characterization techniques for halogenated nitro-tert-butylbenzenes.
Exploration of Novel Reactivity and Transformation Pathways
The unique combination of steric and electronic properties in halogenated nitro-tert-butylbenzenes opens up possibilities for exploring novel and unconventional reaction pathways. Future research will likely move beyond traditional transformations to uncover new synthetic methodologies.
Photocatalysis represents a promising avenue for activating these compounds under mild conditions. frontiersin.org The photocatalytic reduction of nitroaromatics to amines or other valuable products is an area of active research. frontiersin.orgresearchgate.netrsc.org The development of efficient and stable photocatalysts that can absorb visible light and effectively promote the desired transformations will be a key focus. frontiersin.org The steric bulk of the tert-butyl group may influence the adsorption of the substrate on the catalyst surface, and understanding these interactions will be important for catalyst design.
The exploration of multicomponent reactions involving halogenated nitro-tert-butylbenzenes could lead to the rapid construction of complex molecular architectures. For example, visible-light-induced multicomponent reactions have been developed for the synthesis of organic nitrates from tert-butyl nitrite and other starting materials. researchgate.net Similar strategies could potentially be applied to functionalize halogenated nitro-tert-butylbenzenes in a single step.
The inherent reactivity of the nitro group also allows for its participation in various transformations beyond simple reduction. For instance, the use of tert-butyl nitrite as a source of nitric oxide in radical reactions has been well-established. rsc.orgresearchgate.net This opens up possibilities for using halogenated nitro-tert-butylbenzenes in radical-mediated C-H functionalization or other novel transformations.
| Pathway | Description | Potential Advantages | Research Focus |
| Photocatalysis | Use of light and a semiconductor catalyst to drive chemical reactions | Mild reaction conditions, use of renewable energy source | Development of visible-light-active photocatalysts, understanding substrate-catalyst interactions |
| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product | High atom economy, rapid access to molecular complexity | Discovery of new multicomponent reactions, catalyst development |
| Radical-Mediated Transformations | Utilizing the nitro group or its derivatives to initiate or participate in radical reactions | Access to novel reactivity patterns, C-H functionalization | Exploration of new radical precursors, understanding reaction mechanisms |
This table summarizes potential novel reactivity and transformation pathways for halogenated nitro-tert-butylbenzenes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-tert-butyl-4-chloro-2-nitrobenzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution. A typical route involves nitration of 1-tert-butyl-4-chlorobenzene using a nitrating mixture (HNO₃/H₂SO₄). Temperature control (<5°C) is critical to minimize byproducts like meta-isomers. Evidence suggests tert-butyl groups act as ortho/para-directors, but steric hindrance may favor para-substitution . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) yields ~65-75% purity. Confirm regiochemistry using NOESY NMR or X-ray crystallography .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- HPLC-MS : Quantify purity (>95%) and detect trace isomers (e.g., 1-tert-butyl-3-chloro-2-nitrobenzene).
- ¹H/¹³C NMR : Confirm substitution patterns; the tert-butyl group appears as a singlet at ~1.3 ppm (¹H), while nitro groups deshield adjacent protons .
- FT-IR : Identify nitro (1520 cm⁻¹, asymmetric stretch) and C-Cl (750 cm⁻¹) functional groups .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and closed systems to minimize inhalation/contact. Wear nitrile gloves, safety goggles, and lab coats. For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washes to prevent nitro group decomposition. Store at 2-8°C in amber glass to prevent photodegradation .
Advanced Research Questions
Q. How can researchers optimize regioselectivity during nitration to avoid isomer formation?
- Methodological Answer : Steric and electronic factors compete during nitration. Computational modeling (DFT) predicts nitro group orientation, while experimental screening of solvent polarity (e.g., acetic acid vs. H₂SO₄) can shift selectivity. Low-temperature kinetics (monitored via in-situ IR) reduce side reactions. Alternatively, use directing groups (e.g., sulfonic acid) temporarily .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer : Discrepancies may arise from impurities or assay variability. Reproduce studies under standardized conditions (e.g., enzyme inhibition assays at pH 7.4, 37°C). Compare batch-to-batch purity via LC-MS. For receptor binding studies, use isotopically labeled analogs (e.g., ¹⁵N-nitro) to track interactions .
Q. How do steric effects of the tert-butyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The tert-butyl group hinders transmetalation in palladium-catalyzed reactions. Use bulky ligands (e.g., SPhos) to stabilize intermediates. Solvent screening (toluene > DMF) improves yields. Kinetic studies show slower oxidative addition for sterically hindered aryl chlorides .
Q. What advanced characterization techniques elucidate electronic effects of the nitro and chloro substituents?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
